9-Phenyl-9H,9'H-[3,3']bicarbazolyl
Overview
Description
9-Phenyl-9H,9'H-[3,3']bicarbazolyl is a useful research compound. Its molecular formula is C30H20N2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is the organic electroluminescent (EL) elements, particularly in phosphorescent organic electroluminescent devices . It is used as an intermediate to synthesize electronic materials, such as OLED .
Mode of Action
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is utilized within the hole-transport layer, a crucial component of the device. This layer, intercalated between a pair of electrodes, plays a pivotal role in facilitating the movement of charge carriers, ensuring efficient operation of the device .
Biochemical Pathways
It is known that this compound is used in oled series, such as thiophene series, fluorene series, boronic acid series, and so on .
Pharmacokinetics
It is known that the compound has a boiling point of 6856±370 °C (Predicted) and a density of 123±01 g/cm3 (Predicted) .
Result of Action
The molecular and cellular effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl’s action primarily involve the facilitation of charge carrier movement in organic EL elements, leading to efficient operation of the device .
Action Environment
The action, efficacy, and stability of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . .
Biochemical Analysis
Biochemical Properties
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and stability .
Cellular Effects
The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate the expression of genes related to antioxidant defenses, thereby impacting cellular metabolism and homeostasis. Furthermore, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl has been found to affect mitochondrial function, leading to changes in cellular energy production and apoptosis .
Molecular Mechanism
At the molecular level, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, thereby altering their function. For example, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl may inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl remains stable under dark and dry conditions but may degrade when exposed to light and moisture. Long-term effects on cellular function have been noted, with prolonged exposure leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defenses and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where a specific dosage range results in significant changes in biological responses .
Metabolic Pathways
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolic flux and levels of various metabolites. The compound may also affect the activity of other enzymes and cofactors, leading to changes in metabolic processes and energy production .
Transport and Distribution
Within cells and tissues, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is transported and distributed through interactions with transport proteins and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s distribution is also dependent on its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications may direct 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to these compartments, where it can exert its effects on cellular processes .
Properties
IUPAC Name |
3-(9H-carbazol-3-yl)-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)26-19-21(15-17-30(26)32)20-14-16-28-25(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTLHQFSIDFAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC=CC=C72 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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